molecular formula C25H33FN2O5 B11825563 Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate

Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate

Cat. No.: B11825563
M. Wt: 460.5 g/mol
InChI Key: WCBLXMXEPXJAHF-AATRIKPKSA-N
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Description

Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a pyridine ring, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, a pyridine derivative, is reacted with ethylene oxide to introduce the ethoxy groups.

    Vinylation: The pyridine derivative is then subjected to a vinylation reaction to introduce the vinyl group.

    Carbamate Formation: The final step involves the reaction of the vinylated pyridine derivative with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate is unique due to its combination of a pyridine ring, multiple ethoxy groups, and a vinyl group. This structure imparts specific chemical and biological properties that distinguish it from other carbamates.

Properties

Molecular Formula

C25H33FN2O5

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]phenyl]-N-methylcarbamate

InChI

InChI=1S/C25H33FN2O5/c1-25(2,3)33-24(29)28(4)22-10-7-20(8-11-22)5-6-21-9-12-23(27-19-21)32-18-17-31-16-15-30-14-13-26/h5-12,19H,13-18H2,1-4H3/b6-5+

InChI Key

WCBLXMXEPXJAHF-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF

Origin of Product

United States

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